REACTION_CXSMILES
|
CON(C)[C:4]([CH:6]1[CH2:8][CH:7]1[C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:10]=1[F:16])=[O:5].[OH2:18].[OH-].[Na+]>CO>[F:16][C:10]1[CH:11]=[CH:12][C:13]([F:15])=[CH:14][C:9]=1[CH:7]1[CH2:8][CH:6]1[C:4]([OH:18])=[O:5] |f:2.3|
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Name
|
2-(2,5-difluoro-phenyl)-cyclopropanecarboxylic acid methoxy-methyl-amide
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Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1C(C1)C1=C(C=CC(=C1)F)F)C
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Name
|
|
Quantity
|
20 mL
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 h
|
Duration
|
3 h
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with CH2Cl2
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)F)C1C(C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |